molecular formula C9H9N B8789712 1,2-Dihydroquinoline CAS No. 29968-14-7

1,2-Dihydroquinoline

Cat. No.: B8789712
CAS No.: 29968-14-7
M. Wt: 131.17 g/mol
InChI Key: IRFSXVIRXMYULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroquinoline is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

29968-14-7

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

1,2-dihydroquinoline

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6,10H,7H2

InChI Key

IRFSXVIRXMYULF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the final step of this novel process, an aniline 10 is treated with a ketone 11, especially acetone, cyclohexanone or 3-pentanone, in the presence of a catalyst, especially camphor sulfonic acid, boron trifluoride etherate or lanthanum tris(trifluoromethanesulfonate), to afford the 1,2-dihydroquinoline 12:
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Synthesis routes and methods II

Procedure details

1,2-dihydroquinolines are key intermediates in the preparation of a number of steroid receptor modulating compounds, and are prepared by a multi-step route culminating in the treatment of an aniline with acetone and iodine at elevated temperatures in a process known as the Skraup reaction, as shown below. See R. H. F. Manske et al., Organic Reactions 7: 59-98 (1953), and W. R Vaughan, Org. Synth. Coll. Vol III, 329-332 (1955). ##STR1## Many 1,2-dihydroquinolines are themselves steroid receptor modulating compounds. See, for example, PCT Int'l Publ. No. WO 96/19458; U.S. Pat. No. 5,693,647. Application of the traditional Skraup reaction to the synthesis of many of these 1,2-dihydroquinolines is problematic in that large quantities of a number of tarry by-products are formed that must be removed prior to use in further synthetic transformations, and the yields are generally low (15-50%). For example, as shown in U.S. Pat. No. 5,693,647, treatment of a polycyclic aniline, such as the amino-chloro-benzocoumarin shown below, with acetone and iodine at 130-135° C. affords only an 18% yield of the corresponding 1,2-dihydroquinoline. Furthermore, purification is very difficult due to the aforementioned by-product formation. ##STR2##
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